

Z-Phe-Tyr(tBu)-diazomethylketone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Phe-Tyr(tBu)-diazomethylketone

Cat. No.: B1474381

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Z-Phe-Tyr(tBu)-diazomethylketone**, a potent and selective irreversible inhibitor of cathepsin L. This document details its biochemical properties, supplier information, experimental protocols, and its role in key signaling pathways relevant to cancer, immunology, and infectious diseases.

Core Compound Information

Z-Phe-Tyr(tBu)-diazomethylketone, also known as Z-FY(tBu)-DMK, is a peptidyl diazomethylketone that acts as an irreversible inhibitor of cathepsin L and other related cysteine proteases.[1][2][3][4][5] Its chemical structure, featuring a diazomethylketone functional group, allows it to form a covalent bond with the active site cysteine residue of these enzymes, leading to their irreversible inactivation.[3][5] The tert-butyl (tBu) group on the tyrosine residue enhances the compound's stability.[3][5]

Table 1: Chemical and Physical Properties



Property	Value	
CAS Number	114014-15-2	
Molecular Formula	C31H34N4O5	
Molecular Weight	542.6 g/mol [1]	
Synonyms	Z-FY(tBu)-DMK, Cbz-Phe-Tyr(O-t-Bu)-CHN2	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥ 250 mg/mL) and Ethyl Acetate (10 mg/mL)[6]	
Storage	Store at -20°C for long-term stability[6]	

Suppliers and Purchasing

Z-Phe-Tyr(tBu)-diazomethylketone is available from several reputable suppliers of research biochemicals. The following table provides a summary of some of the key suppliers. Please note that purity, available quantities, and pricing are subject to change and should be verified on the supplier's website.

Table 2: Supplier Information

Supplier	Purity	Available Quantities
Cayman Chemical	-	10 mg, 25 mg
Santa Cruz Biotechnology	≥98%[4]	Varies
MedChemExpress	≥98%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Chem-Impex International	-	Varies
Enzo Life Sciences	≥98%	5 mg
Bachem	-	50 mg, 250 mg



Biochemical Data and Selectivity

Z-Phe-Tyr(tBu)-diazomethylketone is a highly potent inhibitor of cathepsin L. Its selectivity has been evaluated against other related cathepsins. The second-order rate constant of inactivation (k_inact) is a measure of the inhibitor's efficiency.

Table 3: Quantitative Inhibitor Activity

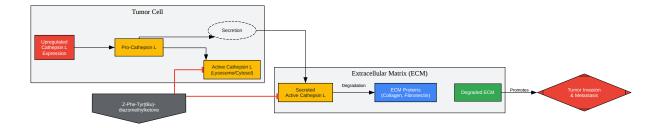
Target	k_inact (M ⁻¹ s ⁻¹)	EC50
Cathepsin L	200,000[1]	-
Cathepsin S	30[1]	-
Cathepsin B	10.3[1]	-
Trypanosoma brucei brucei	-	126 μM[1]

The high k_inact value for cathepsin L compared to cathepsins S and B demonstrates its significant selectivity.[1] This selectivity is crucial for its use as a specific tool to probe the function of cathepsin L in complex biological systems.

Key Signaling Pathways Involving Cathepsin L

Cathepsin L plays a critical role in various physiological and pathological processes. Its dysregulation is implicated in cancer progression, viral entry, and immune modulation. The following diagrams illustrate the involvement of cathepsin L in these pathways and how **Z-Phe-Tyr(tBu)-diazomethylketone** can be used to investigate them.



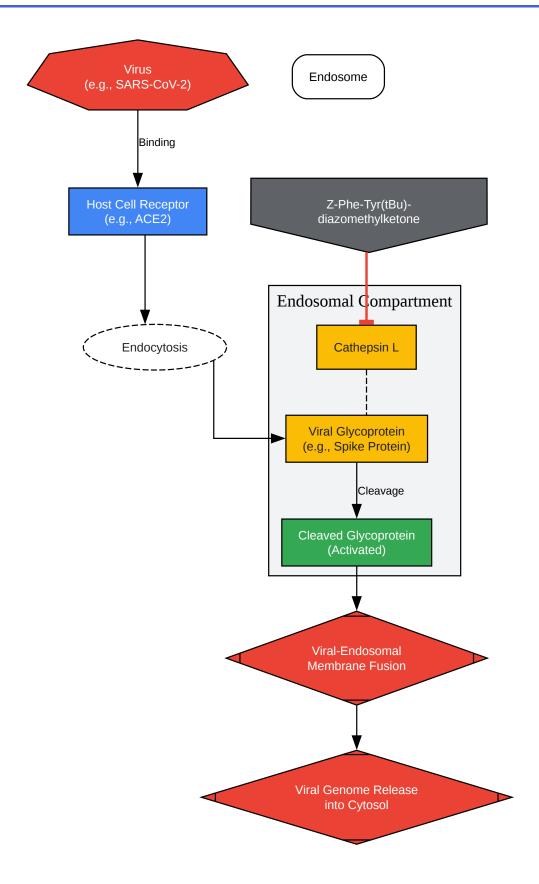


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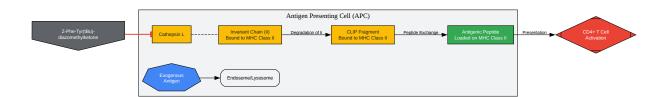
Caption: Role of Cathepsin L in Cancer Metastasis.

This pathway illustrates how tumor cells can upregulate and secrete cathepsin L, which then degrades the extracellular matrix, facilitating invasion and metastasis.[3][7][8][9][10] **Z-Phe-Tyr(tBu)-diazomethylketone** can inhibit both intracellular and secreted cathepsin L, thereby blocking this process.









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